molecular formula C8H9BrN4 B1276898 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 42951-65-5

5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No. B1276898
CAS RN: 42951-65-5
M. Wt: 241.09 g/mol
InChI Key: RLPPJNGVQYLWPR-UHFFFAOYSA-N
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Description

The compound 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a versatile precursor in the synthesis of various heterocyclic compounds. It serves as a building block for the construction of new polyheterocyclic ring systems with potential biological activities. The presence of bromine and amine functional groups in the compound allows for a range of chemical transformations, leading to the creation of diverse molecular architectures with potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of derivatives of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine involves systematic approaches such as condensation reactions, alkylation, and cyclization. For instance, the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions, has been used to synthesize novel 6-bromo-imidazo[4,5-b]pyridine derivatives . Additionally, the compound has been utilized to create new polyheterocyclic ring systems by reacting with arylidene malononitriles, ethyl acetoacetate, and through diazotization followed by coupling reactions .

Molecular Structure Analysis

The molecular structure of derivatives of the compound has been elucidated using techniques such as NMR spectroscopy and monocrystalline X-ray crystallography. Theoretical calculations using DFT and TD-DFT methods at the B3LYP/6-31G++(d,p) level of theory have been carried out to understand the electronic properties of the synthesized compounds. Hirshfeld surface analysis has been used to determine intermolecular contacts, providing insights into the molecular packing and potential intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine allows for the formation of various heterocyclic compounds. For example, diazotization of the precursor followed by coupling with ethyl cyanoacetate has led to the formation of pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivatives . The bromine atom in the compound facilitates further functionalization through nucleophilic substitution reactions, enabling the synthesis of a wide array of derivatives with different substituents and heterocyclic frameworks.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds derived from 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine are characterized by IR and ^1H NMR spectral techniques. These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as drug candidates. The in vitro antibacterial properties of the newly synthesized pyrazolo[3,4-b]pyridine-based heterocycles have been evaluated, indicating the relevance of these compounds in medicinal chemistry .

Scientific Research Applications

Proline-Catalyzed Domino Reactions

The paper details a method for synthesizing a series of N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines through proline-catalyzed domino reactions. This process leads to the formation of a six-membered ring in one operation (Gunasekaran, Prasanna, & Perumal, 2014).

Synthesis of Pyrazolo[4,3-b]pyridine Derivatives

This research focuses on creating 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and their annulation to form imidazole and pyrimidine rings. The study delves into the cyclocondensation of these derivatives to produce new compounds (Yakovenko et al., 2020).

Pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines Synthesis

This study synthesizes various pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines and explores their use in preparing tetraheterocyclic systems. The compounds' structures were determined through NMR and mass spectra analysis (El-Essawy, 2010).

Pyridin-Pyrazol Derivatives as Corrosion Inhibitors

This paper examines the use of pyridin-pyrazol derivatives as corrosion inhibitors for mild steel in hydrochloric acid, highlighting their efficiency and the mechanisms behind their inhibitory action (Cissé et al., 2011).

Synthesis of Alkyl Amide Functionalized Pyrazolo[3,4-b]pyridine Derivatives

The research focuses on synthesizing novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives. These compounds were tested for anticancer activity against various cancer cell lines, showing promising bioactivity (Chavva et al., 2013).

Future Directions

The future directions in the research of this compound and its derivatives involve their potential use as TRK inhibitors . These inhibitors are important for the treatment of various cancers, including colorectal cancer, non-small cell lung cancer, glioblastoma, and head and neck squamous cell carcinoma .

properties

IUPAC Name

5-bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN4/c1-3-5-7(10)12-13-8(5)11-4(2)6(3)9/h1-2H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPPJNGVQYLWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NNC(=C12)N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408638
Record name 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

CAS RN

42951-65-5
Record name 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Reactant of Route 2
5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Reactant of Route 3
5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Reactant of Route 4
5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Reactant of Route 5
5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Reactant of Route 6
5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Citations

For This Compound
1
Citations
MS Salem, MAM Ali - Biological and Pharmaceutical Bulletin, 2016 - jstage.jst.go.jp
Three novel series of pyridine derivatives, namely Schiff’s bases, 4-thiazolidinones and azetidin-2-ones bearing pyrazolo [3, 4-b] pyridine moiety, have been synthesized. The chemical …
Number of citations: 64 www.jstage.jst.go.jp

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